N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-ethoxybenzamide

Opioid receptor pharmacology δ-opioid agonist GPCR selectivity

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-ethoxybenzamide (CAS 946218-24-2, C24H34N4O2, MW 410.562) belongs to the (α-piperazinylbenzyl)benzamide class, which has been systematically explored for G-protein-coupled receptor (GPCR) modulation, most notably as δ-opioid receptor agonists. This specific compound features a para-dimethylamino phenyl group, an N-methylpiperazine ring, and a para-ethoxy benzamide moiety – a substitution pattern that differentiates it from close analogs bearing chloro, methyl, or unsubstituted phenyl groups at the 4-position of the benzyl ring.

Molecular Formula C24H34N4O2
Molecular Weight 410.562
CAS No. 946218-24-2
Cat. No. B2518264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-ethoxybenzamide
CAS946218-24-2
Molecular FormulaC24H34N4O2
Molecular Weight410.562
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C
InChIInChI=1S/C24H34N4O2/c1-5-30-22-12-8-20(9-13-22)24(29)25-18-23(28-16-14-27(4)15-17-28)19-6-10-21(11-7-19)26(2)3/h6-13,23H,5,14-18H2,1-4H3,(H,25,29)
InChIKeyKXYGGKSYBCPXNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-ethoxybenzamide (CAS 946218-24-2) – Structural Profile & SAR Context


N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-ethoxybenzamide (CAS 946218-24-2, C24H34N4O2, MW 410.562) belongs to the (α-piperazinylbenzyl)benzamide class, which has been systematically explored for G-protein-coupled receptor (GPCR) modulation, most notably as δ-opioid receptor agonists [1]. This specific compound features a para-dimethylamino phenyl group, an N-methylpiperazine ring, and a para-ethoxy benzamide moiety – a substitution pattern that differentiates it from close analogs bearing chloro, methyl, or unsubstituted phenyl groups at the 4-position of the benzyl ring [2]. Publicly available bioactivity data for this exact compound is currently limited; however, its structural placement within a well-characterized SAR series makes it a valuable chemical probe for investigators studying the impact of electron-donating substituents on opioid receptor subtype selectivity and functional activity [1].

1
(α-Piperazinylbenzyl)benzamide scaffold
GPCR chemical probe chemotype with reported δ-opioid receptor selectivity context
2
para-Dimethylamino substitution
Electron-donating and H-bond-capable group for opioid receptor SAR expansion
3
Regioisomer-defined: 4-ethoxybenzamide
Para-alkoxy substitution may support higher DOR affinity vs ortho analogs per published SAR

Why N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-ethoxybenzamide Cannot Be Substituted with Generic In-Class Analogs


Within the (α-piperazinylbenzyl)benzamide series, relatively minor changes to the terminal aryl substituent have been shown to produce profound shifts in opioid receptor subtype selectivity and agonist efficacy [1]. The para-dimethylamino group present in CAS 946218-24-2 is both strongly electron-donating and capable of participating in hydrogen-bonding interactions, unlike the chloro, methyl, or unsubstituted analogs [2]. Published SAR from Katsura et al. (1997) demonstrates that analogous modifications at this position can alter δ/μ/κ selectivity ratios by orders of magnitude, meaning that uncontrolled substitution risks selecting a compound with fundamentally different pharmacological properties [1]. For studies requiring reproducible target engagement or chemical probe validation, CAS 946218-24-2 must be procured as the specified structure rather than a ‘similar’ alternative.

Target
CAS 946218-24-2 with para-dimethylamino group: electron-donating, H-bond-capable substituent
Substitute Risk
4-Chloro, 4-methyl, or unsubstituted analogs may shift δ/μ/κ selectivity ratios by reported orders of magnitude within this series
Target
4-Ethoxybenzamide regioisomer (para): published SAR indicates higher DOR affinity for para-alkoxy
Substitute Risk
2-Ethoxybenzamide regioisomer (ortho): identical MW but regioisomer mismatch may alter binding mode and potency

Product-Specific Quantitative Differentiation Evidence for N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-ethoxybenzamide


δ-Opioid Receptor (DOR) Scaffold Selectivity vs. μ/κ Receptor Off-Target Activity in the (α-Piperazinylbenzyl)benzamide Series

The core scaffold of (α-piperazinylbenzyl)benzamides, exemplified by the published series from Katsura et al. (1997), has been characterized as a privileged chemotype for achieving high δ-opioid receptor (DOR) selectivity over μ (MOR) and κ (KOR) subtypes [1]. The presence of the para-dimethylamino substituent on the benzyl ring in CAS 946218-24-2 is predicted, based on established SAR, to further modulate this selectivity profile compared to analogs with electron-withdrawing or lipophilic substituents [2]. While direct binding data for this exact compound are not yet publicly available, the class-level selectivity window provides a rational basis for prioritizing this structure in DOR-focused chemical biology studies.

DOR Scaffold Selectivity
Class-level
(α-Piperazinylbenzyl)benzamide scaffold is reported as a privileged chemotype for δ-opioid receptor selectivity. Published Ki ratios (μ/δ) range from 10 to >100 within the series depending on aryl substituent.
Supports DOR-focused chemical biology scaffold selection
Direct binding data for CAS 946218-24-2 not yet reported; class-level inference
Opioid receptor pharmacology δ-opioid agonist GPCR selectivity SAR

Para-Dimethylamino vs. Para-Chloro Substituent: Predicted Impact on Physicochemical and Pharmacological Properties

Compared to the close structural analog N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-ethoxybenzamide (MW 401.9), CAS 946218-24-2 incorporates a para-dimethylamino group in place of chlorine . This substitution increases molecular weight by ~8.7 Da and introduces a basic tertiary amine center (predicted pKa ~5–6 for the dimethylamino group), which is expected to enhance aqueous solubility at intestinal pH while potentially reducing passive membrane permeability relative to the more lipophilic 4-chloro analog (clogP difference estimated at ~0.8–1.2 log units) [1]. These distinctions are relevant for in vitro assay design, as the 4-dimethylamino analog may exhibit different non-specific binding and solubility behavior in DMSO/aqueous buffer systems.

Dimethylamino vs Chloro Substituent
Cross-study
Target (NMe₂): MW 410.56, clogP ≈ 3.0, HBA 6, HBD 1
Chloro analog: MW 401.9, clogP ≈ 3.8–4.2, HBA 4, HBD 1
ΔclogP ≈ −0.8 to −1.2 log units; additional HBA from dimethylamino
May affect solubility and non-specific binding in assay buffers
Predicted properties; experimental validation recommended
Physicochemical profiling Drug-likeness Solubility Permeability

Ortho vs. Para Ethoxybenzamide Regioisomer Differentiation: Implications for Target Recognition

Two regioisomeric forms are commercially catalogued: the 4-ethoxybenzamide (CAS 946218-24-2, para) and the 2-ethoxybenzamide (ortho) analog . In the (α-piperazinylbenzyl)benzamide series published by Katsura et al., the position of the alkoxy substituent on the benzamide ring was shown to influence both receptor binding affinity and intrinsic efficacy, with para-substituted analogs generally exhibiting superior δ-opioid receptor affinity compared to ortho-substituted congeners [1]. Although direct comparative binding data for these exact regioisomers are not yet available in the public domain, the established SAR precedent indicates that regioisomer selection is non-trivial and can significantly impact pharmacological outcomes.

4-Ethoxy vs 2-Ethoxy Regioisomer
Class-level
4-Ethoxy (para): CAS 946218-24-2
2-Ethoxy (ortho): identical MW 410.56, identical formula
Published SAR: para-alkoxybenzamides reported with higher DOR affinity than ortho congeners in this series
Regioisomer selection is non-trivial for SAR reproducibility
Direct comparative binding data for these exact regioisomers not publicly available
Regioisomer specificity Benzamide SAR Binding mode Medicinal chemistry

Optimal Application Scenarios for N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-4-ethoxybenzamide Based on Structural Evidence


δ-Opioid Receptor Chemical Probe Development and Selectivity Profiling

CAS 946218-24-2 is structurally positioned within the (α-piperazinylbenzyl)benzamide series that has demonstrated high δ-opioid receptor selectivity in published studies [1]. Investigators developing DOR-selective agonists for pain, mood disorders, or neuroprotection research can utilize this compound to expand SAR understanding of the 4-dimethylamino substitution pattern. Its predicted enhanced aqueous solubility relative to chloro analogs makes it particularly suitable for in vitro binding and functional assays where DMSO carryover must be minimized.

GPCR Scaffold-Hopping and Library Enumeration Studies

The combination of a para-dimethylamino phenyl group with an N-methylpiperazine linker and 4-ethoxybenzamide cap represents a defined chemical space that complements existing δ-opioid and serotonergic ligand libraries [1][2]. Medicinal chemistry groups performing scaffold-hopping exercises or virtual library enumeration can use this compound as a reference standard for validating computational predictions of GPCR binding modes.

Physicochemical Property Benchmarking in ADME/PK Assay Development

With a calculated clogP of approximately 3.0, MW of 410.56, and a single hydrogen bond donor, CAS 946218-24-2 resides within favorable oral drug-like space [1]. Its contrasting properties versus the more lipophilic 4-chloro analog (ΔclogP ≈ -1.0) make it a useful tool compound for benchmarking solubility, permeability, and plasma protein binding assays when evaluating the impact of a basic dimethylamino group on ADME parameters.

Regioisomer-Specific Binding Mode Analysis

The availability of both 4-ethoxy (CAS 946218-24-2) and 2-ethoxy regioisomers of this scaffold enables researchers to conduct systematic studies on how the position of the ethoxy substituent influences receptor binding pocket interactions [1][2]. This compound is thus appropriate for X-ray crystallography, cryo-EM, or molecular dynamics simulation campaigns aimed at elucidating ligand-receptor co-complex structures for the (α-piperazinylbenzyl)benzamide chemotype.

Application
Selection Property
Validation Focus
DOR pathway signaling studies
Scaffold selectivity context
δ/μ/κ subtype selectivity verification in target assay
GPCR scaffold-hopping and library enumeration
para-Dimethylamino substitution identity
Computational docking and binding-mode prediction validation
ADME/PK assay benchmarking
Physicochemical profile (clogP, HBA/HBD, MW)
Solubility, permeability, and plasma protein binding assays
Regioisomer-specific binding mode analysis
4-Ethoxy regioisomer confirmation
Structural biology and ligand-receptor co-complex studies
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